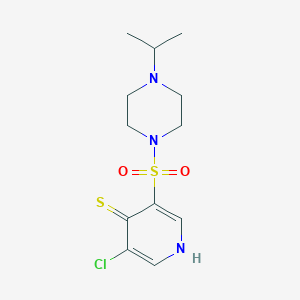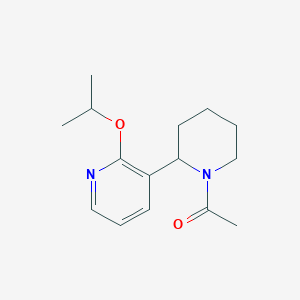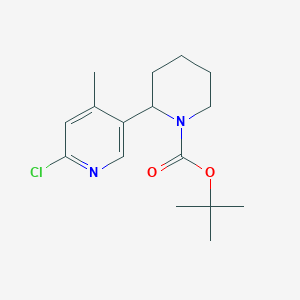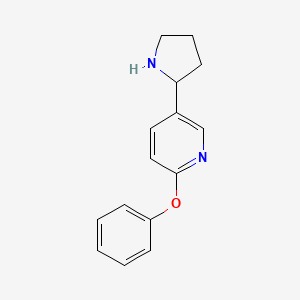
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol: is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with trifluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-(Trifluoromethyl)pyrimidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)pyridin-4-yl)methanol
- (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- (2-Methylpyridin-4-yl)methanol
Uniqueness
(2-(Trifluoromethyl)pyrimidin-4-yl)methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-2,12H,3H2 |
InChI Key |
GTDKCAQNXGZQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)




![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)

